molecular formula C11H14ClN B13086592 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B13086592
M. Wt: 195.69 g/mol
InChI Key: PFCUIUHSDNKDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to the indole ring, making it a valuable molecule for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-3,3,5-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

7-chloro-3,3,5-trimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H14ClN/c1-7-4-8-10(9(12)5-7)13-6-11(8,2)3/h4-5,13H,6H2,1-3H3

InChI Key

PFCUIUHSDNKDOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NCC2(C)C

Origin of Product

United States

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